molecular formula C8H10BrNS B1418494 N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine CAS No. 1156313-38-0

N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine

Cat. No. B1418494
CAS RN: 1156313-38-0
M. Wt: 232.14 g/mol
InChI Key: ILDCOKXRMHVHBS-UHFFFAOYSA-N
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Description

“N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is a chemical compound with the CAS Number: 1156313-38-0 . It has a molecular weight of 232.14 g/mol . The IUPAC name for this compound is N-[(5-bromo-3-thienyl)methyl]cyclopropanamine .


Molecular Structure Analysis

The Inchi Code for “N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is 1S/C8H10BrNS/c9-8-3-6(5-11-8)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is a liquid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine: and its derivatives have been studied for their potential anticancer properties. Thiophene derivatives are known to exhibit a range of pharmacological activities, including anticancer effects . The compound’s ability to interact with various biological targets can be leveraged to design and synthesize new anticancer agents.

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules, such as N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine , play a crucial role in the development of organic semiconductors . These compounds are valuable for creating advanced materials with desirable electronic properties.

Chemical Synthesis: Building Blocks

This compound serves as a building block in chemical synthesis, providing a versatile framework for constructing more complex molecules. Its structure allows for various substitutions and modifications, enabling the creation of a diverse array of chemical entities .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .

Neuropharmacology: Sodium Channel Blockers

Thiophene derivatives are known to act as voltage-gated sodium channel blockers. Research into compounds like N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine could lead to the development of new anesthetics or treatments for neurological conditions .

Corrosion Inhibition: Industrial Applications

The thiophene moiety in N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine has applications in industrial chemistry as a corrosion inhibitor. Its incorporation into materials can enhance their durability and lifespan .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-8-3-6(5-11-8)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDCOKXRMHVHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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